

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Thiosalicylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium thiosalicylate*

Cat. No.: *B085810*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosalicylate, also known as sodium 2-mercaptopbenzoate, is an organic sodium salt with the chemical formula $C_7H_5NaO_2S$.^{[1][2][3]} It is the sodium salt of thiosalicylic acid. This compound and its parent acid are utilized in various industrial and pharmaceutical applications, including in the synthesis of the antiseptic thiomersal and as a precursor to the dyestuff thioindigo.^{[4][5]} This technical guide provides a detailed overview of the core physical and chemical properties of **sodium thiosalicylate**, complete with experimental methodologies and structured data for ease of reference by professionals in research and drug development.

Core Physical and Chemical Properties

The fundamental properties of **sodium thiosalicylate** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ NaO ₂ S	[1] [2] [3]
Molecular Weight	176.16 g/mol	[2] [3] [6]
CAS Number	134-23-6	[1] [2] [3]
Appearance	White to orange to green powder or crystals	[2]
Purity	>95.0% (by Titration)	[2] [3]
Solubility	Soluble in water	[7]
Sensitivity	Air sensitive	[3] [8]
Storage	Store under inert gas in a cool, dark place (<15°C recommended)	[9]

Note: Some properties like melting and boiling points are not well-documented for **sodium thiosalicylate** directly in the literature. Data for the parent compound, thiosalicylic acid, includes a melting point of 162-165 °C.[\[10\]](#)

Spectroscopic and Analytical Data

Spectroscopic data is vital for the identification and characterization of **sodium thiosalicylate**.

Spectroscopic Data	Description	Source(s)
Infrared (IR) Spectrum	Spectra are available, typically obtained via KBr wafer technique.	[1] [11]
¹ H NMR Spectrum	Spectral data is available.	[1]
UV-Vis Spectrum	UV-Visible spectral data has been recorded.	[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Purity Determination by Nonaqueous Titration

Objective: To determine the purity of **sodium thiosalicylate**.

Methodology:

- Solvent Preparation: A suitable nonaqueous solvent, such as a mixture of glacial acetic acid and acetic anhydride, is prepared.
- Titrant Preparation: A standardized solution of a strong acid in a nonaqueous solvent, typically perchloric acid in dioxane or acetic acid, is prepared.
- Sample Preparation: A precisely weighed amount of **sodium thiosalicylate** is dissolved in the chosen nonaqueous solvent.
- Titration: The sample solution is titrated with the standardized perchloric acid solution.
- Endpoint Detection: The endpoint of the titration is determined potentiometrically using a suitable electrode system or visually with a chemical indicator that changes color in the nonaqueous medium.
- Calculation: The purity of **sodium thiosalicylate** is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.

Characterization by Infrared (IR) Spectroscopy

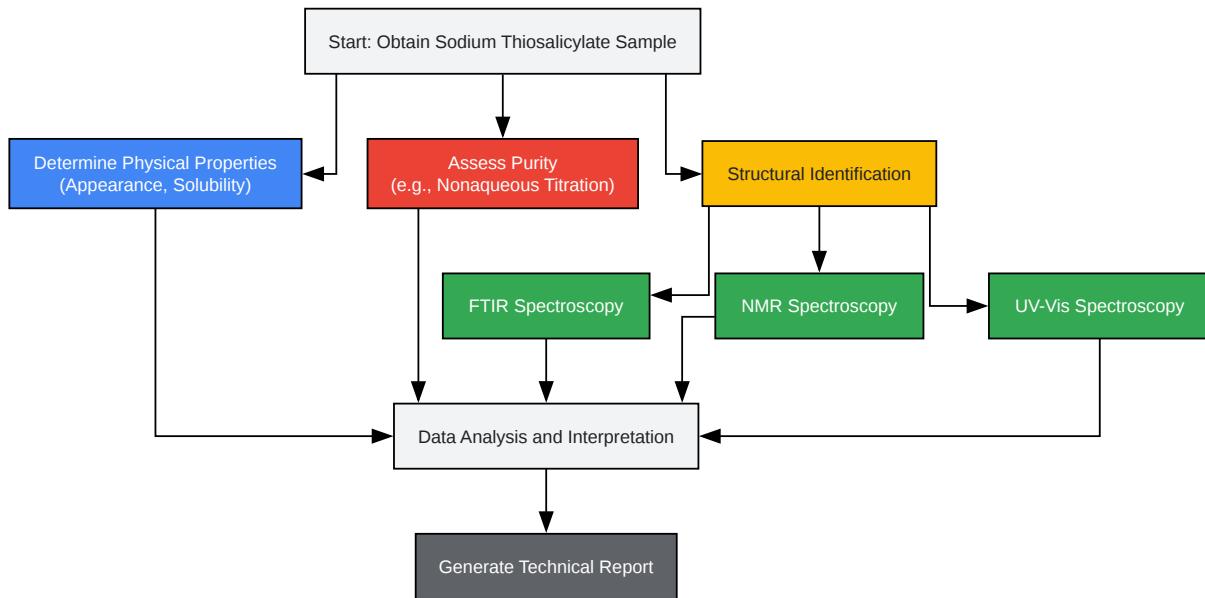
Objective: To obtain the infrared spectrum of **sodium thiosalicylate** for structural confirmation.

Methodology (KBr Wafer Technique):

- Sample Preparation: A small amount of finely ground **sodium thiosalicylate** (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

- Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a thin, transparent KBr pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- Analysis: The infrared spectrum is recorded over the desired wavenumber range (typically 4000-400 cm^{-1}). The resulting spectrum, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups, is then analyzed.

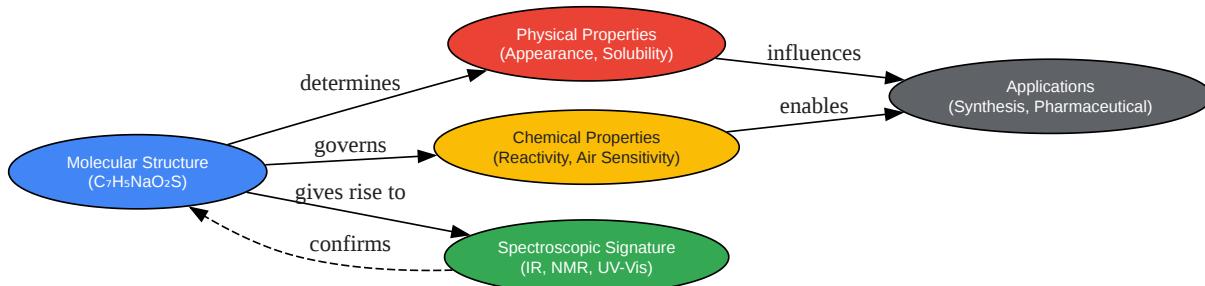
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy


Objective: To obtain the ^1H NMR spectrum of **sodium thiosalicylate** for detailed structural elucidation.

Methodology:

- Sample Preparation: A small, accurately weighed amount of **sodium thiosalicylate** is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , D_2O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR tube containing the sample solution is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: The ^1H NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
- Spectral Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.

Visualizations


Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **sodium thiosalicylate**.

Logical Relationships of Properties

[Click to download full resolution via product page](#)

Caption: Interrelation of **sodium thiosalicylate** properties.

Synthesis and Stability

Sodium thiosalicylate is synthesized from its parent compound, thiosalicylic acid. Thiosalicylic acid can be prepared from anthranilic acid through diazotization, followed by reaction with sodium sulfide and subsequent reduction.^[5] A method for preparing thiosalicylic acid involves the reaction of a diazonium salt of anthranilic acid with sodium sulfide or a mixture of sodium sulfide and sulfur.^[12]

Sodium thiosalicylate is noted to be sensitive to air.^{[3][8]} Exposure to air can lead to the oxidation of the thiol group, potentially forming dithiosalicylic acid.^[7] This instability necessitates storage under an inert atmosphere to maintain its purity and integrity.

Applications in Drug Development and Research

Sodium thiosalicylate serves as a key intermediate in chemical synthesis. For instance, it is a precursor in the production of thiomersal, an organomercury compound that has been used as an antiseptic and a preservative in some vaccines and other biological products.^[4] Its parent compound, thiosalicylic acid, is also a precursor to drug candidates for treating conditions like atherosclerosis and melanoma.^[5] The reactivity of the thiol and carboxylate groups makes it a versatile building block in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Thiosalicylate | C7H5NaO2S | CID 23690429 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Thiosalicylate | CymitQuimica [cymitquimica.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Thiomersal - Wikipedia [en.wikipedia.org]

- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Sodium Thiosalicylate | 134-23-6 | TCI AMERICA [tcichemicals.com]
- 10. 147-93-3 CAS MSDS (Thiosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. THIOSALICYLIC ACID SODIUM SALT(134-23-6) IR Spectrum [chemicalbook.com]
- 12. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Thiosalicylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085810#physical-and-chemical-properties-of-sodium-thiosalicylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

